An In-depth Technical Guide to 3-Cyclopropylprop-2-yn-1-ol (CAS: 101974-69-0)
An In-depth Technical Guide to 3-Cyclopropylprop-2-yn-1-ol (CAS: 101974-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropylprop-2-yn-1-ol is a unique chemical entity characterized by the presence of a strained cyclopropyl ring directly attached to a propargyl alcohol moiety. This combination of a rigid, three-membered ring and a linear alkyne with a terminal hydroxyl group makes it a valuable building block in organic synthesis. Its structural features are of significant interest in medicinal chemistry, offering the potential for enhanced metabolic stability and novel interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently unexplored, biological significance based on the known activities of its core structural motifs.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 3-Cyclopropylprop-2-yn-1-ol
| Property | Value | Source |
| CAS Number | 101974-69-0 | PubChem[2] |
| Molecular Formula | C₆H₈O | PubChem[2] |
| Molecular Weight | 96.13 g/mol | PubChem[2] |
| Boiling Point | 78-79 °C (at 10 Torr) | LookChem[3] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | LookChem[3] |
| pKa (Predicted) | 12.91 ± 0.10 | LookChem[3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Synthesis and Experimental Protocols
3-Cyclopropylprop-2-yn-1-ol is a valuable synthetic intermediate for the creation of more complex molecules in the pharmaceutical and agrochemical industries.[3] Although a specific, detailed experimental protocol for the synthesis of 3-Cyclopropylprop-2-yn-1-ol is not widely published, a general and adaptable method involves the addition of a cyclopropylacetylene nucleophile to formaldehyde or a protected equivalent. The following protocol is adapted from the synthesis of a structurally related compound and can be optimized for the target molecule.
General Synthetic Approach: Alkynylation of Formaldehyde
The synthesis can be envisioned through the reaction of a cyclopropylacetylide anion with formaldehyde. The cyclopropylacetylene starting material can be generated in situ or prepared separately.
Caption: Synthetic workflow for 3-Cyclopropylprop-2-yn-1-ol.
Detailed Experimental Protocol (Adapted)
Materials:
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Cyclopropylacetylene
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n-Butyllithium (n-BuLi) in hexanes
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Paraformaldehyde
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
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Formation of the Acetylide: Cyclopropylacetylene is dissolved in the cold THF. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium cyclopropylacetylide.
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Reaction with Formaldehyde: Dry paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then slowly warmed to room temperature and stirred overnight.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 3-Cyclopropylprop-2-yn-1-ol.
Potential Biological Activity and Significance in Drug Discovery
While no specific biological activities have been reported for 3-Cyclopropylprop-2-yn-1-ol, its constituent structural motifs—the cyclopropyl group and the propargyl alcohol—are well-established pharmacophores in medicinal chemistry.
The Role of the Cyclopropyl Moiety
The cyclopropyl group is a bioisostere for various functional groups and is known to impart favorable properties to drug candidates.[4] Its rigid structure can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The incorporation of cyclopropane rings has been a successful strategy in the development of drugs with diverse therapeutic applications, including antiviral and anticancer agents.[4]
The Significance of the Propargyl Alcohol Functionality
Propargyl alcohols and the broader class of alkynes are important building blocks in the synthesis of pharmaceuticals. The terminal alkyne can participate in various chemical transformations, including "click chemistry" reactions, which are widely used in drug discovery and chemical biology. Some homopropargyl alcohols have demonstrated antibacterial activity.[5] The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets.
Postulated Areas of Investigation
Given the properties of its structural components, 3-Cyclopropylprop-2-yn-1-ol could be investigated for a range of biological activities.
References
- 1. 101974-69-0|3-Cyclopropylprop-2-yn-1-ol|BLD Pharm [bldpharm.com]
- 2. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 101974-69-0,3-cyclopropylprop-2-yn-1-ol | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
